1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one
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Overview
Description
1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a heterocyclic compound featuring an oxazole ring fused with an azecanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) to facilitate the formation of the oxazole ring . The resulting oxazoline intermediate is then oxidized to the oxazole using commercial manganese dioxide in a packed reactor .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in a flow reactor minimizes the risk of side reactions and enhances the safety profile of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Various electrophiles under mild conditions.
Major Products:
Scientific Research Applications
1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving these interactions, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure, such as 1,3-oxazole and 1,2,4-oxadiazole.
Azecanones: Compounds with a similar azecanone structure, such as 2-azecanone and 3-azecanone.
Uniqueness: The presence of the methyl group on the oxazole ring further enhances its reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
143583-78-2 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one |
InChI |
InChI=1S/C14H20N2O3/c1-11-12(10-15-19-11)14(18)16-9-7-5-3-2-4-6-8-13(16)17/h10H,2-9H2,1H3 |
InChI Key |
NIIQAWQUMATYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCCCCCCC2=O |
Origin of Product |
United States |
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